7-Methylimidazo[1,2-a]pyridine
Overview
Description
7-Methylimidazo[1,2-a]pyridine is a derivative of imidazo[1,2-a]pyridine, which is a compound of interest due to its fluorescent properties and potential applications in various fields, including medicinal chemistry and materials science. The compound exhibits fluorescence and is a thermally stable solid at ambient temperature, with a melting point range of 55-190°C. It retains similar fluorescent properties to the parent compound imidazo[1,2-a]pyridine, making it a subject of research for novel fluorescent organic compounds .
Synthesis Analysis
The synthesis of 7-Methylimidazo[1,2-a]pyridine and its derivatives has been explored through various methods. One approach involves the use of ionic liquids, such as 1-butyl-3-methylimidazolium bromide [bmim]Br, to promote the synthesis of 3-aminoimidazo[1,2-a]pyridines, which could potentially be further modified to introduce a methyl group at the 7-position . Additionally, the synthesis of related compounds, such as 7-substituted 3-β-D-ribofuranosylimidazo[4,5-b]pyridines, has been achieved by fusing chloroimidazo[4,5-b]pyridine with tetra-O-acetyl-β-D-ribofuranose, which may provide insights into the synthesis of 7-substituted imidazo[1,2-a]pyridines .
Molecular Structure Analysis
The molecular structure of 7-Methylimidazo[1,2-a]pyridine is characterized by the presence of a methyl group at the 7-position of the imidazo[1,2-a]pyridine core. This substitution can influence the electronic properties and steric hindrance of the molecule, which in turn affects its reactivity and interaction with other molecules. The molecular structure and purity of related compounds have been confirmed using techniques such as HRMS, 1H, 13C NMR, IR spectroscopy, and crystal X-ray analysis .
Chemical Reactions Analysis
7-Methylimidazo[1,2-a]pyridine can participate in various chemical reactions due to its reactive imidazo[1,2-a]pyridine core. For instance, the compound could potentially undergo reactions similar to those described for the synthesis of pyrido[1,2-a]benzimidazole derivatives, which involve the formation of polysubstituted benzenes with subsequent substitution and annulation reactions . Additionally, the compound may be involved in reactions leading to the synthesis of antimicrobial agents, as seen with the synthesis of functionalized dihydroimidazo[1,2-a]pyridines .
Physical and Chemical Properties Analysis
The physical properties of 7-Methylimidazo[1,2-a]pyridine, such as its melting point and solid-state stability, have been studied. The compound's fluorescent properties, including its fluorescence wavelength and quantum yield in ethanol, have been characterized, showing that the methyl substitution does not significantly affect these properties compared to the parent compound . The compound's reactivity and potential as a bioisosteric replacement for imidazo[1,2-a]pyrimidine in ligands for the GABA(A) receptor have also been evaluated, demonstrating its utility in medicinal chemistry .
Scientific Research Applications
Antituberculosis Agents
- Scientific Field : Medicinal Chemistry
- Application Summary : Imidazo[1,2-a]pyridine analogues have been recognized for their wide range of applications in medicinal chemistry, including as antituberculosis agents . They exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .
- Methods of Application : The development of these compounds is based on the structure–activity relationship, mode-of-action, and various scaffold hopping strategies .
- Results or Outcomes : These compounds have shown promising results in the fight against TB, especially MDR-TB and XDR-TB .
Synthesis Under Microwave Irradiation
- Scientific Field : Organic Chemistry
- Application Summary : A solvent- and catalyst-free method for the synthesis of a series of imidazo[1,2-a]pyridines has been developed . This method is reasonably fast, very clean, high yielding, simple workup and environmentally benign .
- Methods of Application : The synthesis involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation .
- Results or Outcomes : The method has resulted in good to excellent yields of imidazo[1,2-a]pyridines .
Interaction with Molecular Bromine and Iodine
- Scientific Field : Organic Chemistry
- Application Summary : The interaction of 2-methylimidazo[1,2-a]pyridine with molecular bromine and iodine has been studied .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes : The outcomes of this study were not detailed in the source .
Antituberculosis Agents
- Scientific Field : Medicinal Chemistry
- Application Summary : Imidazo[1,2-a]pyridine analogues have been recognized for their wide range of applications in medicinal chemistry, including as antituberculosis agents . They exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .
- Methods of Application : The development of these compounds is based on the structure–activity relationship, mode-of-action, and various scaffold hopping strategies .
- Results or Outcomes : These compounds have shown promising results in the fight against TB, especially MDR-TB and XDR-TB .
Functionalization via Radical Reactions
- Scientific Field : Organic Chemistry
- Application Summary : Imidazo[1,2-a]pyridines are a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry. The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives .
- Methods of Application : This review summarizes the recent advances in radical reactions for the direct functionalization of imidazo[1,2-a]pyridines through transition metal catalysis, metal-free oxidation, and photocatalysis strategies .
- Results or Outcomes : The outcomes of this study were not detailed in the source .
Future Directions
The synthesis of imidazo[1,2-a]pyridines, including 7-Methylimidazo[1,2-a]pyridine, has been well studied in the past decade due to its importance as a bioactive scaffold . Future research will likely continue to explore new synthetic pathways and potential pharmaceutical applications of this compound.
properties
IUPAC Name |
7-methylimidazo[1,2-a]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2/c1-7-2-4-10-5-3-9-8(10)6-7/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQDUNRGHZFBKLT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC=CN2C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40236321 | |
Record name | 7-Methylimidazo(1,2-a)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40236321 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Methylimidazo[1,2-a]pyridine | |
CAS RN |
874-39-5 | |
Record name | 7-Methylimidazo(1,2-a)pyridine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000874395 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 874-39-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=305207 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 7-Methylimidazo(1,2-a)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40236321 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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